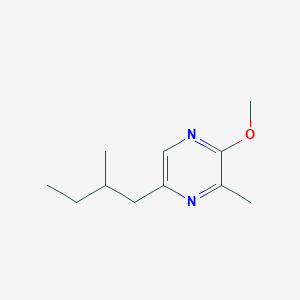
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is a compound that belongs to the class of piperazine derivatives. This compound is known for its significant biological activities, particularly its antibacterial and antiprotozoal properties. It is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other critical biomolecules in microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately results in cell death . The molecular targets include DNA and other cellular components involved in replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiprotozoal properties.
Tinidazole: Another nitroimidazole derivative used to treat similar infections.
Ornidazole: A compound with similar structure and function, used in the treatment of anaerobic bacterial and protozoal infections.
Uniqueness
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is unique due to its specific piperazine substitution, which can enhance its biological activity and potentially reduce side effects compared to other nitroimidazole derivatives .
Propiedades
Número CAS |
74571-56-5 |
|---|---|
Fórmula molecular |
C10H17N5O2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(5-nitroimidazol-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-2-4-13(5-3-12)6-7-14-9-11-8-10(14)15(16)17/h8-9H,2-7H2,1H3 |
Clave InChI |
CGQVBJOXPFPXIU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2C=NC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
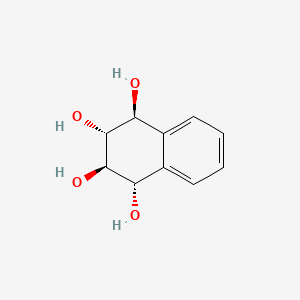
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
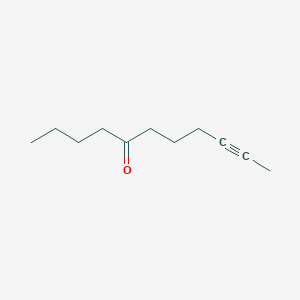
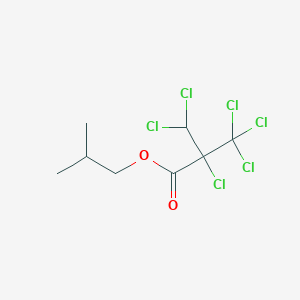
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

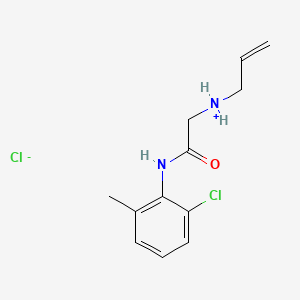
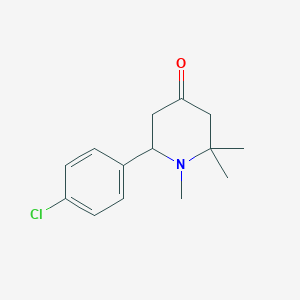
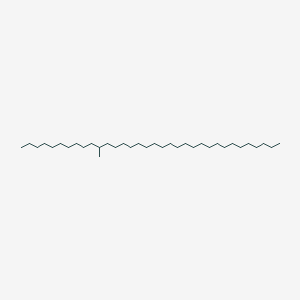
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)

